molecular formula C5H9N B1356685 2-Azabicyclo[3.1.0]hexane CAS No. 27202-71-7

2-Azabicyclo[3.1.0]hexane

Cat. No.: B1356685
CAS No.: 27202-71-7
M. Wt: 83.13 g/mol
InChI Key: WSSDGZWSPMAECX-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.1.0]hexane is a nitrogen-containing bicyclic compound characterized by a fused cyclopropane and pyrrolidine ring system. Its unique [3.1.0] bicyclic scaffold imparts structural rigidity, making it a valuable intermediate in medicinal chemistry. Notably, its derivative Saxagliptin—a 3-hydroxyadamantylglycine-substituted analog—is a clinically approved dipeptidyl peptidase IV (DPP-4) inhibitor for type 2 diabetes mellitus . The compound’s synthesis often involves advanced methods such as the Polonovski reaction for deprotection (suitable for [3.1.0] systems) or titanium-mediated cyclopropanation (e.g., Kulinkovich-de Meijere reaction) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclization of aminocyclopropanes with cyclopropenes via a (3 + 2) annulation process. This reaction can be catalyzed by either organic or iridium photoredox catalysts under blue LED irradiation, resulting in good yields and high diastereoselectivity . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines to produce CHF2-substituted 3-azabicyclo[3.1.0]hexanes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the bicyclic structure.

    Substitution: The nitrogen atom in the three-membered ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve standard organic synthesis techniques such as heating, stirring, and the use of inert atmospheres.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the bicyclic scaffold.

Scientific Research Applications

The biological properties of 2-azabicyclo[3.1.0]hexane derivatives have been extensively studied, revealing a range of pharmacological activities.

Antitumor Activity

Recent studies have demonstrated that compounds containing the this compound scaffold exhibit potent antitumor effects against various cancer cell lines, including human erythroleukemia (K562), cervical carcinoma (HeLa), and mouse colon carcinoma (CT26) cells. For instance, spiro-fused derivatives of this compound were shown to induce apoptosis and alter cell cycle dynamics, with IC50 values ranging from 4.2 to 24.1 μM across different cell lines .

Antibacterial and Antifungal Properties

Compounds derived from this compound have also been evaluated for their antibacterial and antifungal activities. Certain derivatives exhibited promising results against various pathogens, indicating their potential as therapeutic agents in treating infectious diseases .

Neuroprotective Effects

Research indicates that some derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The mechanisms of action may involve modulation of neurotransmitter systems or protection against oxidative stress .

Synthetic Applications

The unique structure of this compound allows for versatile synthetic applications in organic chemistry.

Synthesis of Complex Molecules

The compound serves as a key intermediate in the synthesis of more complex heterocycles and natural products. Its ability to undergo regioselective reactions has been utilized to create various functionalized derivatives that are valuable in pharmaceutical development .

Catalytic Reactions

Recent advancements have highlighted the role of this compound in catalytic reactions, including dirhodium(II)-catalyzed processes that facilitate the formation of azirines from oximes through innovative rearrangements . This demonstrates its utility in developing new synthetic methodologies.

Case Studies

Several case studies illustrate the practical applications of this compound derivatives:

Study Objective Findings
Study on spiro-fused compoundsEvaluate antiproliferative activityShowed significant cytotoxic effects on tumor cell lines; induced apoptosis and altered cell motility .
Synthesis of functionalized heterocyclesDevelop new antibacterial agentsResulted in compounds with promising antibacterial activity against specific pathogens .
Neuroprotective evaluationAssess potential for neurodegenerative disease treatmentIdentified several derivatives with protective effects against neuronal damage .

Mechanism of Action

The mechanism of action of 2-Azabicyclo[3.1.0]hexane and its derivatives often involves interaction with specific molecular targets, such as receptors or enzymes. For example, Ropanicant, a derivative of this compound, acts as an antagonist of the α4β2 nicotinic acetylcholine receptor, which is involved in the treatment of depressive disorders . The compound’s effects are mediated through the modulation of neurotransmitter levels and signaling pathways in the brain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 2-azabicyclo[3.1.0]hexane with analogous bicyclic systems in terms of structure, synthesis, biological activity, and applications.

Structural and Functional Differences

Key structural variations among related azabicyclic compounds include ring size, nitrogen position, and substituents, which influence their physicochemical and pharmacological properties.

Table 1: Structural and Functional Comparison

Compound Name Bicyclic System Key Features Biological Activity/Application Reference
This compound [3.1.0] Parent scaffold; no substituents Intermediate for pharmaceuticals (e.g., Saxagliptin)
Saxagliptin [3.1.0] 3-Hydroxyadamantylglycine substituent DPP-4 inhibitor (type 2 diabetes)
2-Azabicyclo[2.2.1]heptane [2.2.1] Larger ring system; hydrochloride salt Structural similarity (0.96) to [3.1.0]
4-Thia-1-azabicyclo[3.2.0]heptane [3.2.0] Sulfur atom replaces carbon Antibiotic backbone (e.g., penem analogs)
3-Azabicyclo[3.1.0]hexane [3.1.0] Nitrogen at position 3 instead of 2 Antimicrobial potential
6-Amino-3-azabicyclo[3.1.0]hexane [3.1.0] Amino functionalization at position 6 Antiprotozoal and antibacterial activity

Biological Activity

2-Azabicyclo[3.1.0]hexane, a bicyclic compound with a nitrogen atom in its structure, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its antitumor, antibacterial, and neuroprotective effects, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a unique bicyclic framework that allows for various modifications, enhancing its biological activity. The structural integrity of this compound is crucial for its interaction with biological targets, including receptors and enzymes.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of compounds containing the this compound moiety:

  • Cytotoxicity Studies : A series of spiro-fused heterocyclic compounds incorporating 3-azabicyclo[3.1.0]hexane have been synthesized and evaluated against various cancer cell lines, including HeLa (cervical carcinoma), K562 (erythroleukemia), and MCF-7 (breast cancer). These compounds demonstrated significant cytotoxic effects, with IC50 values ranging from 4.2 to 24.1 µM across different cell lines .
  • Mechanism of Action : The compounds induced apoptosis in cancer cells, as evidenced by cell cycle analysis showing accumulation of cells in the SubG1 phase and morphological changes observed via confocal microscopy, such as loss of actin filaments in treated cells .

Antibacterial Activity

The antibacterial properties of this compound derivatives have also been explored:

  • Natural Products : The compound is a key structural element in several natural products known for their antibacterial activity against various pathogens, suggesting a promising avenue for the development of new antibiotics .
  • Synthetic Derivatives : Research has indicated that modifications to the azabicyclo structure can enhance antibacterial efficacy, making it a valuable scaffold in drug design aimed at combating resistant bacterial strains .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties:

  • Dopamine D3 Receptor Modulation : Certain derivatives have been identified as modulators of dopamine D3 receptors, which are implicated in neurodegenerative diseases like Parkinson's disease . This modulation could lead to potential therapeutic applications in treating such conditions.

Study on Spiro-Fused Compounds

A notable study investigated spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles for their antiproliferative activity against multiple tumor cell lines. The results indicated that specific compounds significantly inhibited cell proliferation and induced apoptosis through mechanisms involving cell cycle arrest and cytoskeletal disruption .

CompoundIC50 (µM)Cell LineMechanism of Action
410HeLaApoptosis induction
815K562Cell cycle arrest
1820MCF-7Cytoskeletal disruption

Q & A

Basic Research Questions

Q. What are the common synthetic routes for constructing the 2-azabicyclo[3.1.0]hexane scaffold?

The synthesis of this compound derivatives typically involves cyclopropanation or cycloaddition strategies. Key methods include:

  • Copper/chiral phosphoric acid-catalyzed intramolecular (1+2) cycloaddition of allyl-substituted α-isocyanoesters, enabling enantioselective formation of the bicyclic structure .
  • Palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones, which provides high diastereoselectivity and yield .
  • Base-mediated Boc protection of this compound hydrochloride using Na₂CO₃ and di-tert-butyl dicarbonate in a THF/H₂O solvent system, achieving 92% yield .

Q. How is the bicyclic structure of this compound validated experimentally?

Structural validation employs:

  • X-ray crystallography to resolve bond angles and stereochemistry, as demonstrated in studies of related diazabicyclohexane derivatives .
  • NMR spectroscopy (¹H and ¹³C) to confirm ring junction protons and nitrogen hybridization states, supported by coupling constants and DEPT experiments .

Q. What are the primary biological applications of this compound derivatives?

These compounds are key motifs in:

  • Antiviral and antidiabetic drugs : The 3-hydroxyadamantylglycine derivative (Saxagliptin) is a DPP-4 inhibitor used for type 2 diabetes .
  • Antibacterial agents : Pyrrolidino-substituted derivatives exhibit activity against protozoal and bacterial pathogens .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound-3-carboxylic acid be optimized?

Enantioselectivity is achieved via:

  • Chiral phosphoric acid catalysis : Asymmetric cyclopropanation using Cu(I) and (R)-TRIP catalysts, achieving >90% ee in some cases .
  • Chiral auxiliary strategies : tert-Butyl carbamate (Boc) protection combined with enantiopure starting materials, as shown in the synthesis of tert-butyl this compound-2-carboxylate .

Q. How do researchers resolve contradictions in cycloaddition kinetics for 2-azabicyclo[3.1.0]hexene derivatives?

Conflicting kinetic data (e.g., second-order vs. first-order dependence) are addressed by:

  • Isotopic labeling studies : Tracking deuterium incorporation to distinguish between concerted and stepwise mechanisms .
  • Computational modeling : Density functional theory (DFT) calculations to map transition states and identify rate-limiting steps .

Q. What methodologies enable the synthesis of fluorinated this compound derivatives?

Fluorination strategies include:

  • Electrophilic fluorination : Using Selectfluor™ to introduce difluoro groups at the 6,6-positions, yielding 6,6-difluoro-3-azabicyclo[3.1.0]hexane hydrochloride .
  • Ring-opening/ring-closing cascades : Fluorinated enynes undergo metal-catalyzed cyclization to form bicyclic amines .

Q. How can computational tools predict the reactivity of this compound in drug design?

  • Molecular docking : Simulations of DPP-4 binding pockets to optimize Saxagliptin analogs .
  • QM/MM hybrid models : To assess strain energy and nitrogen lone-pair orientation in bicyclic scaffolds .

Q. What experimental challenges arise in solid-phase synthesis of this compound libraries?

Key issues include:

  • Resin incompatibility : Swelling limitations in polar solvents (e.g., THF) require modified polystyrene resins .
  • Cyclopropane ring stability : Acidic cleavage conditions may degrade the bicyclic core, necessitating neutral or enzymatic protocols .

Q. Data Analysis and Methodological Challenges

Q. How are stereochemical discrepancies in bicyclic products resolved?

  • Vibrational circular dichroism (VCD) : Differentiates enantiomers via IR spectra .
  • Single-crystal XRD : Unambiguous assignment of absolute configuration, as applied to 6,6′-dimethyl-1,1′,5,5′-tetraazabicyclohexanes .

Q. What strategies improve diastereoselectivity in metal-catalyzed cyclopropanations?

  • Ligand tuning : Bulky chiral phosphines or N-heterocyclic carbenes (NHCs) enhance steric control .
  • Solvent effects : Low-polarity solvents (e.g., toluene) favor transition-state ordering .

Q. Emerging Research Directions

Q. Can this compound derivatives act as bioisosteres in peptide mimetics?

  • Conformational locking : The bicyclic scaffold mimics proline’s rigid geometry, enabling stable β-turn mimics in protease inhibitors .
  • Bioconjugation : Thiol-ene "click" chemistry links bicyclic amines to antibody-drug conjugates (ADCs) .

Q. What novel catalytic systems are being explored for bicyclic amine synthesis?

  • Photoredox catalysis : Visible-light-mediated [1+2] cyclizations using Ru(bpy)₃²⁺ .
  • Enzyme-mediated cyclopropanation : Engineered cytochrome P450 variants for asymmetric synthesis .

Properties

IUPAC Name

2-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-2-6-5-3-4(1)5/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSDGZWSPMAECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590960
Record name 2-Azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27202-71-7
Record name 2-Azabicyclo[3.1.0]hexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27202-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Azabicyclo[3.1.0]hexane
2-Azabicyclo[3.1.0]hexane
2-Azabicyclo[3.1.0]hexane
2-Azabicyclo[3.1.0]hexane
2-Azabicyclo[3.1.0]hexane
2-Azabicyclo[3.1.0]hexane

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